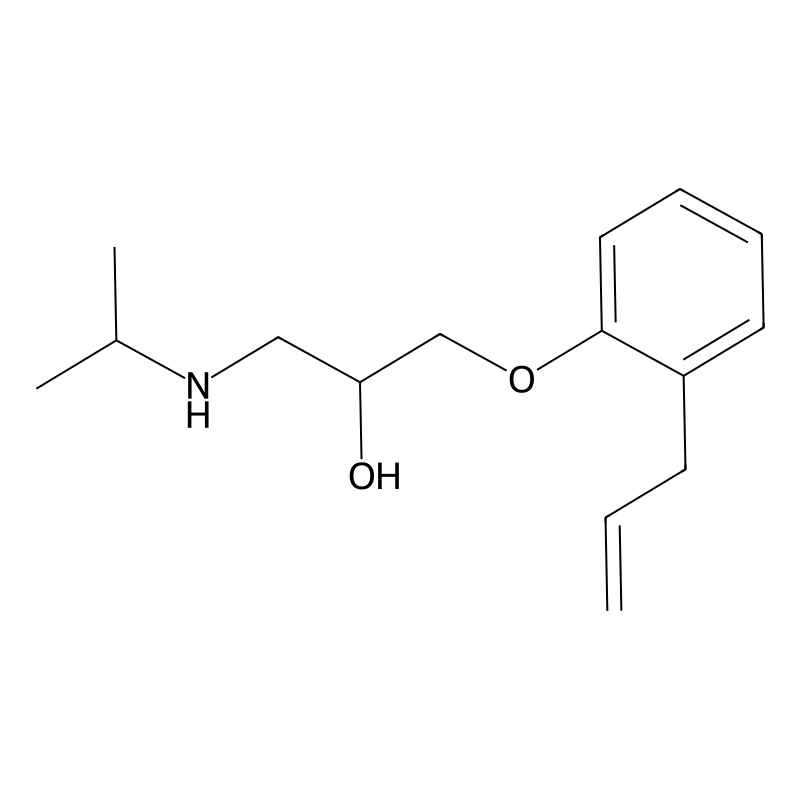Alprenolol
Catalog No.
S002692
CAS No.
13655-52-2
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
13655-52-2
Product Name
Alprenolol
IUPAC Name
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Molecular Formula
C15H23NO2
Molecular Weight
249.35 g/mol
InChI
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
InChI Key
PAZJSJFMUHDSTF-UHFFFAOYSA-N
SMILES
CC(C)NCC(COC1=CC=CC=C1CC=C)O
Solubility
547 mg/L
1.88e-01 g/L
1.88e-01 g/L
Synonyms
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol, Alfeprol, Alpheprol, Alprenolol, Alprenolol Hydrochloride, Aptin, Aptin Duriles, Aptin-Duriles, Aptina, AptinDuriles, Aptine, H 56 28, H-56-28, H5628
Canonical SMILES
CC(C)NCC(COC1=CC=CC=C1CC=C)O
Description
The exact mass of the compound Alprenolol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 547 mg/l1.88e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Solid
XLogP3
3.1
LogP
3.1
3.1 (LogP)
2.8
3.1 (LogP)
2.8
Appearance
White to off-white solid powder.
Melting Point
107-109 °C
108.0 °C
107-109°C
108.0 °C
107-109°C
Drug Indication
For the treatment of hypertension, angina, and arrhythmia
Pharmacology
Alprenolol is a non-selective beta-blocker used in the treatment of hypertension, edema, ventricular tachycardias, and atrial fibrillation. Alprenolol impairs AV node conduction and decreases sinus rate and may also increase plasma triglycerides and decrease HDL-cholesterol levels. Alprenolol is nonpolar and hydrophobic, with low to moderate lipid solubility. Alprenolol has little to no intrinsic sympathomimetic activity and, unlike some other beta-adrenergic blocking agents, alprenolol has little direct myocardial depressant activity and does not have an anesthetic-like membrane-stabilizing action.
MeSH Pharmacological Classification
Anti-Arrhythmia Agents
ATC Code
C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA01 - Alprenolol
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA01 - Alprenolol
Mechanism of Action
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]
Other CAS
13655-52-2
Wikipedia
Alprenolol
Biological Half Life
2-3 hours
Use Classification
Pharmaceuticals
Dates
Modify: 2023-09-12
1:Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography (2D-LC). Gonçalves VMF, Rodrigues P, Ribeiro C, Tiritan ME.J Pharm Biomed Anal. 2017 Jul 15;141:1-8. doi: 10.1016/j.jpba.2017.03.064. Epub 2017 Apr 2. PMID: 28412606
Explore Compound Types
Get ideal chemicals from 750K+ compounds








